4-chloro-2-fluoro-N-hydroxybenzenecarboximidoyl chloride
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Overview
Description
4-chloro-2-fluoro-N-hydroxybenzenecarboximidoyl chloride is a chemical compound with the molecular formula C7H4Cl2FNO and a molecular weight of 208.02 g/mol . This compound is known for its unique structure, which includes both chloro and fluoro substituents on a benzene ring, along with a hydroxybenzenecarboximidoyl chloride group.
Preparation Methods
The synthesis of 4-chloro-2-fluoro-N-hydroxybenzenecarboximidoyl chloride typically involves the reaction of 4-chloro-2-fluoroaniline with hydroxylamine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-chloro-2-fluoro-N-hydroxybenzenecarboximidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oximes or reduction to form amines.
Hydrolysis: The hydroxybenzenecarboximidoyl chloride group can be hydrolyzed to form carboxylic acids and amines.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-chloro-2-fluoro-N-hydroxybenzenecarboximidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-2-fluoro-N-hydroxybenzenecarboximidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
4-chloro-2-fluoro-N-hydroxybenzenecarboximidoyl chloride can be compared with similar compounds such as:
4-fluoro-N-hydroxybenzenecarboximidoyl chloride: Lacks the chloro substituent.
2-chloro-4-fluoro-N,N-dimethylbenzamide: Contains a dimethylbenzamide group instead of the hydroxybenzenecarboximidoyl chloride group.
3-chloro-4-fluoro-N,N-dimethylbenzamide: Similar to the above but with different positioning of the chloro and fluoro groups.
The uniqueness of this compound lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
159693-01-3 |
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Molecular Formula |
C7H4Cl2FNO |
Molecular Weight |
208.01 g/mol |
IUPAC Name |
4-chloro-2-fluoro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H4Cl2FNO/c8-4-1-2-5(6(10)3-4)7(9)11-12/h1-3,12H |
InChI Key |
RMFVINFRZFWXJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(=NO)Cl |
Origin of Product |
United States |
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